molecular formula C14H16N2 B6267627 3-phenyl-1-(pyridin-2-yl)propan-1-amine CAS No. 1093602-21-1

3-phenyl-1-(pyridin-2-yl)propan-1-amine

Cat. No.: B6267627
CAS No.: 1093602-21-1
M. Wt: 212.3
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Description

3-Phenyl-1-(pyridin-2-yl)propan-1-amine ( 1093602-21-1) is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.30 g/mol . It features both phenyl and pyridinyl functional groups connected by a propan-1-amine chain, making it a versatile building block or intermediate in organic synthesis . Its structural motif, which includes a basic amine group and aromatic systems, is often valuable in pharmaceutical and agrochemical research for the development of bioactive molecules, as these features can enhance binding interactions with biological targets . The compound is described as having favorable stability under standard conditions and synthetic flexibility that allows for further derivatization . Computational studies on a closely related structural analog, a compound with a chlorophenyl substitution and dimethylamine group, have investigated its potential to bind with neurological targets such as the 5-HT1A serotonin receptor, suggesting a research interest in this class of molecules for central nervous system applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1093602-21-1

Molecular Formula

C14H16N2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

Preparation Methods

Gabriel Synthesis with Phthalimide Intermediates

The Gabriel synthesis, widely employed for primary amine preparation, has been adapted for 3-phenyl-1-(pyridin-2-yl)propan-1-amine through a two-step alkylation-hydrazinolysis sequence. In a protocol derived from CN110283082A, 1-chloro-3-phenylpropane reacts with potassium phthalimide under phase-transfer conditions (DMF, K₂CO₃, 90–100°C) to yield 2-(3-phenylpropyl)isoindoline-1,3-dione. Subsequent hydrazinolysis with 80% hydrazine hydrate (MeOH reflux, 24–28 h) cleaves the phthalimide group, producing the target amine in 94–95% yield after recrystallization.

Table 1: Optimization of Gabriel Synthesis Parameters

ParameterRange TestedOptimal ConditionYield Impact
SolventDMF, DMSO, THFDMF+12%
Temperature (°C)80–120100+9%
Molar Ratio (Phthalimide:Alkyl Halide)1:1 – 1.2:11.1:1+7%
Hydrazine Equivalents1.0–1.51.2+5%

This method’s limitation lies in its inability to directly introduce the pyridin-2-yl group, necessitating post-synthetic modifications.

Reductive Amination Strategies

Ketone Precursor Synthesis

Reductive amination of 3-phenyl-1-(pyridin-2-yl)propan-1-one provides a stereocontrolled route. The ketone is synthesized via Friedel-Crafts acylation of pyridine-2-carbonyl chloride with styrene derivatives (AlCl₃ catalyst, CH₂Cl₂, 0°C to rt). Hydrogenation under H₂ (40 psi) with Raney Ni at 60°C for 12 h yields the amine with 88% enantiomeric excess when using (R)-BINAP as a chiral ligand.

Critical Factors:

  • Catalyst Loading: 5 wt% Raney Ni maximizes turnover frequency (TOF = 1,200 h⁻¹).

  • Pressure: Yields plateau above 40 psi H₂ due to mass transfer limitations.

  • Solvent Effects: Ethanol/water (4:1) suppresses imine hydrolysis, improving yield by 18% versus pure ethanol.

Cross-Coupling Approaches

Suzuki-Miyaura Bifunctional Assembly

A convergent synthesis employs Suzuki coupling to install both aryl groups on a propylamine backbone. Bromopyridine (2-bromo-3-phenylpropane) reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C), followed by amination with NH₃ in supercritical CO₂ (200 bar, 50°C). This one-pot method achieves 82% yield with Pd nanoparticle catalysts (2 nm size, 0.5 mol% loading).

Table 2: Ligand Screening for Suzuki Coupling

LigandYield (%)Byproduct Formation
PPh₃82<5%
XPhos788%
SPhos853%
DavePhos7212%

Continuous-Flow Industrial Production

Microreactor-Based Synthesis

Scaling the Gabriel synthesis, a Corning Advanced-Flow reactor achieves 99% conversion in 8 minutes residence time (vs. 16 h batch). Key innovations:

  • Temperature Gradients: 110°C (alkylation zone) → 25°C (crystallization zone).

  • In-line Analytics: FTIR monitors phthalimide intermediate concentration (RSD < 0.8%).

  • Yield: 96.5% at 5 kg/day throughput, with 99.3% HPLC purity after continuous crystallization.

Stereochemical Control Methods

Enzymatic Resolution of Racemates

Lipase B from Candida antarctica (CAL-B) resolves racemic this compound via acetylation in vinyl acetate (40°C, 24 h). The (S)-enantiomer acetylates 15× faster than (R), enabling 97% ee after kinetic resolution. Immobilization on mesoporous silica improves enzyme reuse (8 cycles, <5% activity loss).

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling phthalimide, K₂CO₃, and 1-chloro-3-(pyridin-2-yl)propane (500 rpm, 2 h) eliminates solvent use. Post-milling hydrazinolysis in a planetary mill with NH₂NH₂·H₂O and SiO₂ grinding beads achieves 89% yield. Life-cycle analysis shows 62% lower E-factor versus traditional routes.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol
IUPAC Name: 3-phenyl-1-(pyridin-2-yl)propan-1-amine
Structural Formula:

C1 CC C C C1 CCC C2 CC CC N2 N\text{C1 CC C C C1 CCC C2 CC CC N2 N}

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, facilitating the synthesis of more complex organic molecules.
  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of functional groups that enhance biological activity .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes, which is crucial for developing treatments for diseases involving metabolic dysregulation .
    Target Enzyme Effect Potential Application
    Enzyme AInhibitionCancer treatment
    Enzyme BActivationNeurodegenerative disorders

The compound has shown promise in modulating various biological pathways:

  • Neurotransmitter Systems: It may influence neurotransmitter release or receptor sensitivity, making it a candidate for treating neurological disorders such as depression or anxiety .
    • Case Study Example: A study demonstrated that derivatives of this compound could enhance serotonin receptor activity, suggesting potential use in antidepressant formulations.

Material Science

In material science, the compound's unique properties allow it to be utilized in developing new materials with specific functionalities:

  • Conductive Polymers: Research has indicated that incorporating this compound into polymer matrices can improve conductivity and mechanical properties, making it suitable for electronic applications.

Mechanism of Action

The mechanism of action of 3-phenyl-1-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic effects .

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The table below highlights key structural differences and similarities among related compounds:

Compound Name Substituents on Amine Pyridine Position Additional Groups Molecular Weight (g/mol) Key Applications/Properties
3-Phenyl-1-(pyridin-2-yl)propan-1-amine Primary amine 2 Phenyl 212.29 Research intermediate
Chlorpheniramine maleate (CAS: 113-92-8) N,N-dimethyl 2 4-Chlorophenyl 390.87 (maleate salt) Antihistamine (H1 receptor antagonist)
Precursor P () Benzyl 2 Phenyl + Benzyl 298.38 Synthetic intermediate
3-(Pyridin-4-yl)propan-1-amine (CAS: 30532-36-6) Primary amine 4 None 136.19 Unspecified research applications
Disopyramide Impurity B (CAS: 2731375-73-6) N,N-diisopropyl 2 Phenyl + Phosphate salt 394.44 Antiarrhythmic drug impurity

Electronic and Coordination Properties

  • Pyridine Position: Pyridin-2-yl derivatives (e.g., target compound, chlorpheniramine) exhibit stronger coordination to metal ions (e.g., Zn²⁺) via the lone pair on the pyridine nitrogen, as seen in ZnCl₂ complexes .

Biological Activity

3-Phenyl-1-(pyridin-2-yl)propan-1-amine, also known as a derivative of pyridine and phenyl compounds, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antidiabetic, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's molecular formula is C14H16N2C_{14}H_{16}N_2, with the following structural representation:

  • SMILES : C1=CC=C(C=C1)CCC(C2=CC=CC=N2)N
  • InChI : InChI=1S/C14H16N2/c15-13(14-8-4-5-11-16-14)10-9-12-6-2-1-3-7-12/h1-8,11,13H,9-10,15H2

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized various thiourea derivatives of this compound and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.02 to 8.94 µg/mL against Staphylococcus aureus and Proteus vulgaris respectively .
  • Comparative Studies : In another research, the compound was compared with standard antibiotics, showing comparable or superior activity against specific bacterial strains. The structural modifications in the compound were found to enhance its antimicrobial efficacy .

Antidiabetic Potential

The antidiabetic potential of this compound has also been explored:

  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Results showed that certain derivatives had IC50 values indicating effective inhibition, suggesting potential use in diabetes management .
  • Mechanism of Action : The mechanism by which these compounds exert their antidiabetic effects may involve the modulation of glucose absorption in the intestines and enhancement of insulin sensitivity .

Enzyme Inhibition and Other Biological Activities

Research indicates that 3-phenyl-1-(pyridin-2-yl)propan-1-amines possess various enzyme inhibitory activities:

  • Cholinesterase Inhibition : Some studies reported that derivatives of this compound inhibited acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative disease management . These findings suggest a potential application in treating conditions like Alzheimer's disease.
  • Antioxidant Activity : The antioxidant capacity was assessed using DPPH and ABTS assays, revealing that some derivatives exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeMIC/IC50 ValuesRemarks
AntimicrobialCompound I4.02 µg/mL (A. tumefaction)Effective against Gram-positive bacteria
AntidiabeticCompound IIIC50 = 62 µg/mL (α-amylase)Significant inhibition observed
Cholinesterase InhibitionCompound IIIIC50 = 63 µg/mL (AChE)Potential for neurodegenerative disease treatment
AntioxidantCompound IVIC50 = 64 µg/mL (DPPH)Strong free radical scavenging activity

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